molecular formula C12H12O4 B1353540 5,7-dihydroxy-4-propyl-2H-chromen-2-one CAS No. 66346-59-6

5,7-dihydroxy-4-propyl-2H-chromen-2-one

Cat. No. B1353540
CAS RN: 66346-59-6
M. Wt: 220.22 g/mol
InChI Key: HDPADVKOPBBPJW-UHFFFAOYSA-N
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Patent
US05489697

Procedure details

condensing ethyl butyrylacetate and phloroglucinol in the presence of an acid catalyst to form 5,7-dihydroxy-4-propylcoumarin;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:6][C:7](OCC)=[O:8])(=O)[CH2:2][CH2:3][CH3:4].[C:12]1([CH:20]=[C:18]([OH:19])[CH:17]=[C:15]([OH:16])[CH:14]=1)[OH:13]>>[OH:13][C:12]1[CH:20]=[C:18]([OH:19])[CH:17]=[C:15]2[C:14]=1[C:1]([CH2:2][CH2:3][CH3:4])=[CH:6][C:7](=[O:8])[O:16]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC(O)=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C(=CC(OC2=CC(=C1)O)=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.